molecular formula C22H21NO4 B13301184 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid

Cat. No.: B13301184
M. Wt: 363.4 g/mol
InChI Key: KLKPNIXDXADLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid is a synthetic amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino moiety and a hept-5-ynoic acid backbone. The Fmoc group enhances stability during solid-phase peptide synthesis (SPPS) by preventing unwanted side reactions, while the alkyne functionality at the 5th position of the seven-carbon chain offers a reactive handle for click chemistry or bioconjugation applications . This compound is typically used in pharmaceutical research for constructing peptidomimetics or unnatural amino acids with tailored physicochemical properties .

Properties

Molecular Formula

C22H21NO4

Molecular Weight

363.4 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)hept-5-ynoic acid

InChI

InChI=1S/C22H21NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,4,13-14H2,1H3,(H,23,26)(H,24,25)

InChI Key

KLKPNIXDXADLNA-UHFFFAOYSA-N

Canonical SMILES

CC#CCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.

    Formation of the Alkyne Group: The alkyne group is introduced through a coupling reaction with an appropriate alkyne precursor. This step often involves the use of coupling agents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Automation and continuous flow techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Fmoc Deprotection

The Fmoc group is removed under mild basic conditions, enabling selective exposure of the amino group for subsequent reactions. This process is critical in solid-phase peptide synthesis (SPPS).

Reagents/Conditions :

  • Piperidine (20–30% in DMF)

  • Diethylamine (5–10% in DCM or ACN)

Example :
In a synthesis of Fmoc-protected dipeptides, treatment with diethylamine in acetonitrile (0°C, 1 hour) removed the Fmoc group with >90% efficiency, leaving the amino group free for coupling .

Amide Coupling Reactions

The carboxylic acid group participates in amide bond formation, a cornerstone of peptide synthesis.

Common Coupling Agents :

ReagentBaseSolventTemperatureYield (%)Source
HATU DIPEADMF0°C → rt85–95
T3P PyridineEtOAc0°C78
EEDQ NoneDCM0°C → rt70

Procedure :
For coupling with HATU, the compound (1 equiv) and HATU (1.1 equiv) are dissolved in DMF, followed by DIPEA (1.1 equiv) and the amine substrate. The reaction proceeds at 0°C for 30 minutes before warming to room temperature .

Alkyne-Specific Reactions

The hept-5-ynoic acid moiety enables click chemistry and cross-coupling reactions.

Huisgen Cycloaddition (Click Chemistry)

The terminal alkyne reacts with azides in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Conditions :

  • Catalyst : CuSO₄·5H₂O (10 mol%) + Sodium ascorbate (20 mol%)

  • Solvent : tBuOH/H₂O (1:1)

  • Temperature : rt, 12–24 hours

Application :
Used to conjugate peptides to fluorescent tags or biomolecules, enhancing target specificity .

Sonogashira Coupling

The alkyne undergoes palladium-catalyzed cross-coupling with aryl/vinyl halides.

Conditions :

  • Catalyst : Pd(PPh₃)₂Cl₂ (5 mol%)

  • Base : Et₃N

  • Solvent : THF, 60°C, 6–12 hours

Example :
Coupling with iodobenzene yielded a biaryl alkyne derivative, confirmed by LCMS and NMR .

Comparative Analysis of Reaction Conditions

Reaction TypeKey ReagentsOptimal SolventTemperature RangeYield (%)
Fmoc DeprotectionPiperidine/DiethylamineDMF/ACN0°C → rt90–95
Amide CouplingHATU, T3P, EEDQDMF/EtOAc0°C → rt70–95
Huisgen CycloadditionCuSO₄, Sodium ascorbatetBuOH/H₂Ort80–90
Sonogashira CouplingPd(PPh₃)₂Cl₂, Et₃NTHF60°C65–75

Stability and Side Reactions

  • Acid Sensitivity : The Fmoc group is stable under acidic conditions but may degrade in strong acids (e.g., TFA >50%).

  • Alkyne Oxidation : Prolonged exposure to oxidants (e.g., NaClO₂) can convert the alkyne to a carboxylic acid derivative .

Scientific Research Applications

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group, allowing selective reactions to occur at other functional sites. This protection is crucial in peptide synthesis, where the compound acts as an intermediate, facilitating the formation of peptide bonds without unwanted side reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid and related Fmoc-protected amino acids:

Compound Name Structural Features Physical Properties Synthesis Yield Applications Safety Profile
This compound (Target) Fmoc-protected α-amino group; hept-5-ynoic acid (7-carbon chain with alkyne at C5) No specific data; likely similar to analogs (e.g., solubility in DMF) Not reported Click chemistry, peptide backbone modification Likely H302, H315, H319 hazards (similar to alkyne-containing analogs)
(S)-2-Fmoc-amino-5-(4-methylpiperazin-1-yl)pentanoic acid HCl (2e) Piperazine substituent at C5; pentanoic acid chain [α]²⁰D = −7.3 (c = 0.5 in DMF); hydrochloride salt 85% Antiviral agents, receptor-targeted peptides Acute toxicity (oral, H302)
(S)-2-Fmoc-amino-hex-5-enoic acid Hex-5-enoic acid (6-carbon chain with double bond at C5) Solubility: DMF; MW 351.4 g/mol Not reported Bioconjugation via thiol-ene reactions Similar to target compound (H302, H315)
(R)-2-Fmoc-amino-dec-9-enoic acid Dec-9-enoic acid (10-carbon chain with terminal double bond) MW 407.50 g/mol; [α]²⁰D not reported Not reported Lipidated peptide synthesis, membrane permeability studies H302, H315, H319, H335 hazards
4-Fmoc-amino-3-isobutoxybenzoic acid (1b) Aromatic benzoic acid core; isobutoxy substituent Purity: 85%; amorphous solid 85% Fluorescent probes, enzyme inhibitors No specific data; assume standard lab hazards
(S)-2-Fmoc-amino-4-methoxybutanoic acid Methoxy group at C4; butanoic acid chain No optical rotation data Not reported Solubility enhancement in peptide drugs Likely similar to other Fmoc-amino acids

Key Comparative Insights:

Structural Flexibility vs. Reactivity: The target compound’s alkyne group distinguishes it from analogs with double bonds (e.g., hex-5-enoic acid ) or aromatic/heterocyclic substituents (e.g., piperazine ). Alkynes enable copper-catalyzed azide-alkyne cycloaddition (CuAAC), a critical tool in bioconjugation, whereas double bonds are more suited for photochemical or radical-based modifications.

Biological Activity :

  • Piperazine-containing analogs (e.g., 2e ) exhibit enhanced interaction with biological targets like viral entry proteins, making them valuable in antiviral research. In contrast, the target compound’s alkyne may serve as a "clickable" handle for drug delivery systems rather than direct therapeutic activity.

Synthetic Accessibility: Fmoc-protected amino acids with shorter chains (e.g., pentanoic/hexanoic acids) are synthesized in higher yields (85–98% ) compared to longer-chain derivatives (e.g., dec-9-enoic acid ), likely due to steric challenges during purification.

Safety Considerations: All Fmoc-protected compounds share similar hazards (e.g., skin/eye irritation, acute toxicity ).

Biological Activity

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hept-5-ynoic acid, commonly referred to as Fmoc-Aminoheptenoic Acid, is a synthetic amino acid derivative that has garnered attention due to its potential applications in peptide synthesis and biological research. This compound features a fluorene moiety, which contributes to its unique properties, including stability and solubility characteristics that are advantageous in chemical synthesis.

Chemical Structure and Properties

The compound's structural formula is represented as follows:

  • Molecular Formula : C22H23NO4
  • Molecular Weight : 365.42 g/mol
  • CAS Number : 856412-22-1

The presence of the 9-fluorenylmethoxycarbonyl (Fmoc) group allows for selective protection of the amino group during peptide synthesis, facilitating the development of various peptide-based therapeutics.

1. Peptide Synthesis

The Fmoc group is widely utilized in solid-phase peptide synthesis (SPPS), where it serves as a protective group for amino acids. Its stability under acidic conditions and ease of removal under basic conditions make it a preferred choice in peptide chemistry. Research has shown that compounds containing the Fmoc group can significantly enhance the yield and purity of synthesized peptides, which are crucial for therapeutic applications .

3. Biocompatibility and Toxicity

Toxicological assessments indicate that derivatives of this compound may cause skin irritation and eye damage, underscoring the need for careful handling during synthesis and application . Understanding these safety profiles is essential for developing therapeutic agents based on this compound.

Case Study 1: Peptide Therapeutics Development

In a study focused on synthesizing peptide antibiotics targeting Mycobacterium tuberculosis, researchers utilized Fmoc-protected amino acids, including Fmoc-Aminoheptenoic Acid. The results indicated improved efficacy in inhibiting bacterial growth compared to unprotected analogs, highlighting the importance of the Fmoc group in enhancing bioactivity through effective peptide formation .

Case Study 2: HDAC Inhibition Profiling

A comparative analysis of azumamide derivatives revealed that modifications in the amino acid structure significantly affected their potency as HDAC inhibitors. The presence of specific functional groups influenced binding affinity and selectivity towards different HDAC isoforms. This suggests that similar modifications to Fmoc-Aminoheptenoic Acid could be explored to enhance its biological activity .

Data Tables

PropertyValue
Molecular FormulaC22H23NO4
Molecular Weight365.42 g/mol
CAS Number856412-22-1
SolubilitySoluble in DMF
ToxicityCauses skin irritation
Biological ActivityObservations
Peptide SynthesisHigh yield with Fmoc
HDAC InhibitionIC50: 14 - 67 nM
ToxicitySkin/Eye irritation

Q & A

Q. What is the role of the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group in peptide synthesis involving this compound?

The Fmoc group serves as a temporary protective group for the amino functionality during solid-phase peptide synthesis (SPPS). It is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to allow sequential coupling of amino acids. The hept-5-ynoic acid backbone may introduce conformational constraints or alkyne-based functional handles for click chemistry applications .

Q. How should this compound be safely stored and handled to maintain stability?

Store in tightly sealed containers at -20°C to prevent degradation. Avoid exposure to moisture, strong acids/bases, and oxidizing agents. Use inert atmospheres (e.g., argon) during handling to minimize side reactions. Personal protective equipment (PPE) including gloves, lab coats, and eye protection is mandatory due to its acute oral toxicity (Category 4, H302) and skin irritation potential (Category 2, H315) .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) is standard for purity checks. Mass spectrometry (LC-MS or MALDI-TOF) confirms molecular weight. Nuclear magnetic resonance (NMR, ¹H/¹³C) validates structural integrity, particularly the alkyne proton (δ ~2.5 ppm) and Fmoc aromatic signals (δ 7.2–7.8 ppm) .

Q. What solvents are compatible for reactions involving this compound?

Use polar aprotic solvents like DMF, DCM, or THF for solubility. Avoid water or alcohols, which may hydrolyze the Fmoc group. For coupling reactions, activate the carboxylic acid with HOBt/DIC or EDCI in anhydrous conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized when incorporating this compound into peptide chains?

Yields depend on steric hindrance from the alkyne moiety. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve coupling efficiency.
  • Employing double coupling protocols with excess activated amino acid (1.5–2.0 equiv).
  • Monitoring deprotection efficiency via UV absorbance (301 nm for Fmoc removal) .

Q. What experimental controls are critical when analyzing contradictory bioactivity data across studies?

  • Batch variability: Validate compound purity and stereochemistry (e.g., chiral HPLC).
  • Biological replicates: Use ≥3 independent assays to account for cell line heterogeneity.
  • Negative controls: Include scrambled peptides or alkyne-free analogs to isolate the contribution of the hept-5-ynoic acid backbone .

Q. How does the alkyne group influence interactions with biological targets?

The alkyne can participate in Huisgen cycloaddition (click chemistry) for site-specific labeling or conjugation. It may also induce steric effects, altering binding affinity to enzymes or receptors. Computational docking (e.g., AutoDock Vina) can predict interactions, while mutagenesis studies validate functional roles .

Q. What strategies mitigate decomposition during long-term storage?

  • Lyophilize the compound and store under argon.
  • Add stabilizers like 1% TFA in DCM to suppress hydrolysis.
  • Regularly monitor via TLC or HPLC for degradation products (e.g., free amine from Fmoc cleavage) .

Q. How can ecological risks be assessed given the lack of ecotoxicity data?

Apply the precautionary principle:

  • Use closed-system workflows to prevent environmental release.
  • Model biodegradability using EPI Suite software (EPA) based on structural analogs.
  • Conduct acute toxicity assays with Daphnia magna or algae as preliminary indicators .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Purification: Reverse-phase flash chromatography or preparative HPLC is required to separate diastereomers or byproducts.
  • Cost: Optimize reagent stoichiometry (e.g., reduce Fmoc-Cl excess to ≤1.2 equiv).
  • Stability: Use cold chain logistics (-20°C transport) to preserve integrity .

Methodological Tables

Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight383.40 g/mol (C21H21NO6)
Solubility>10 mg/mL in DMF
StabilityDegrades at >40°C or pH <3
λmax (UV)301 nm (Fmoc group)

Table 2. Common Synthetic Byproducts and Mitigation

ByproductCauseSolution
Free amineIncomplete Fmoc deprotectionIncrease piperidine exposure time
Dipeptide deletionPoor coupling efficiencyUse HOBt/oxyma additives
Oxidized alkyneAir exposureConduct reactions under argon

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.